molecular formula C18H15N3O2S B2880423 (Z)-N'-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE CAS No. 41274-23-1

(Z)-N'-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE

Cat. No.: B2880423
CAS No.: 41274-23-1
M. Wt: 337.4
InChI Key: ZNYUPEQXQIKTKE-UHFFFAOYSA-N
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Description

(Z)-N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyridinyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Formation of Pyridin-2-YL Amine: Pyridin-2-YL amine is synthesized through the reduction of pyridine-2-carboxylic acid.

    Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with pyridin-2-YL amine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of (Z)-N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted sulfonamides and pyridines.

Scientific Research Applications

(Z)-N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE: Lacks the (Z)-configuration, which may affect its reactivity and binding properties.

    N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE: Similar structure but different functional groups, leading to variations in chemical behavior.

Uniqueness

(Z)-N’-(BENZENESULFONYL)-N-(PYRIDIN-2-YL)BENZENECARBOXIMIDAMIDE is unique due to its (Z)-configuration, which can influence its stereochemistry and interactions with other molecules. This configuration can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,16-11-5-2-6-12-16)21-18(15-9-3-1-4-10-15)20-17-13-7-8-14-19-17/h1-14H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYUPEQXQIKTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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